molecular formula C12H14O2 B1278446 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone CAS No. 40420-05-1

1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

Cat. No.: B1278446
CAS No.: 40420-05-1
M. Wt: 190.24 g/mol
InChI Key: LNZONKXKXBWZDQ-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone (1-THNE) is a natural product that has been the subject of scientific research for several decades. It is a highly versatile compound with a wide range of applications in the fields of natural product chemistry, synthetic organic chemistry, and biochemistry. 1-THNE is a valuable tool for the synthesis of a variety of compounds, as well as for the study of biochemical and physiological processes.

Scientific Research Applications

Antiviral Research

1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, a closely related compound, has been used as a starting material for synthesizing heterocyclic derivatives with significant antiviral activities. This research, aimed at creating antiviral agents, revealed that some synthesized compounds showed promising activities comparable to Acyclovir, a standard antiviral medication (Mohamed et al., 2010).

Anticancer Research

In another study, derivatives of 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone, similar to the compound of interest, were synthesized and evaluated for their anticancer properties. These derivatives demonstrated selective activity against liver cancer, with some compounds showing high potency (Amin et al., 2009).

Synthesis of Musk Odorants and Fragrance Compounds

A study on silicon analogues of musk odorants based on disila-substituted tetrahydronaphthalene and indane skeletons, including derivatives of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, highlighted their application in creating fragrances. These compounds exhibited unique olfactory properties, demonstrating potential in the fragrance industry (Gluyas et al., 2010).

Medicinal Chemistry and Drug Synthesis

The compound and its derivatives have been employed in the synthesis of various pharmaceutical agents. For instance, derivatives of 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone were synthesized and tested for their cardiovascular properties, showcasing their potential as cardiovascular agents (Miyake et al., 1983).

Analytical and Structural Chemistry

In the field of analytical and structural chemistry, compounds related to 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone have been synthesized and their crystal structures analyzed. These studies provide insight into the molecular configuration and properties of these compounds, which is crucial for further applications in material science and chemistry (Jia-rong & Guang, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling . If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Biochemical Analysis

Biochemical Properties

1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves binding to active sites or altering enzyme activity, which can lead to changes in metabolic flux and cellular responses.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in stress responses and metabolic regulation . Additionally, it has been found to impact cellular processes such as apoptosis and proliferation, indicating its potential role in cell cycle regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression and subsequent alterations in cellular function. The compound’s ability to interact with multiple targets makes it a versatile molecule in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and stress resistance . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways can lead to changes in energy production, redox balance, and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s distribution patterns are essential for understanding its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with other biomolecules, thereby modulating its biochemical effects.

Properties

IUPAC Name

1-(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8(13)11-6-9-4-2-3-5-10(9)7-12(11)14/h6-7,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZONKXKXBWZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C2CCCCC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449213
Record name 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40420-05-1
Record name 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 5,6,7,8-tetrahydro-2-naphthol 14 (10 mmol, 1.48 g) placed in a flask flushed with argon at room temperature, was slowly added TiCl4 (11 mmol, 1.2 mL). The resulting dark cherry-colored mixture was stirred at room temperature, and when gas evolution ceased, 15 mmol (1.07 mL) of acetic acid was added to the solid. The resulting thick solution was stirred at room temperature for 15 min, then brought to 120° C. and left to stir at this temperature for an additional hour. The reaction mixture was then cooled to room temperature, diluted with CH2Cl2 (30 mL) and quenched with H2O (30 mL). A cloudy solution was obtained which was easily extracted with CH2Cl2. The organic layer was washed with H2O (2×30 mL), dried (Na2SO4), and concentrated under reduced pressure. The crude material was purified by silica gel column chromatography using a mixture of hexanes/EtOAc (95/5) to give 15 as a yellowish solid (1.14 g, 59% yield). mp 70-72° C.; 1H NMR (CDCl3) δ 1.77 (m, 4H), 2.59 (s, 3H), 2.76 (m, 4H), 6.68 (s, 1H), 7.41 (s, 1H), 11.96 (s, 1H); 13C NMR (CDCl3) δ 22.87, 23.42, 26,72, 28.82, 30.17, 117.82, 118.21, 128.10, 131.04, 147.71, 160.09, 204.16; IR (KBr, ν cm−1) 2934, 1621, 1491, 1344; MS (ESI) 191 (M+1). Anal. Calcd for C12H14O2: C, 75.76; H, 7.42. Found: C, 75.91; H, 7.46.
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.2 mL
Type
catalyst
Reaction Step Four
Name
Yield
59%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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